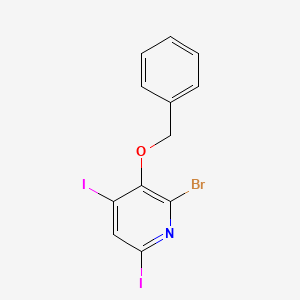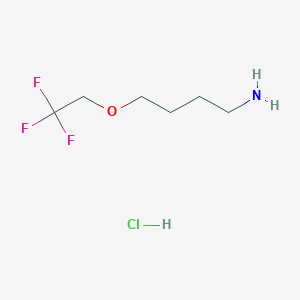
4-(2,2,2-Trifluoroethoxy)butan-1-amine hydrochloride
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethoxy)butan-1-amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C6H12F3NO•HCl and a molecular weight of 207.62 .
Molecular Structure Analysis
The molecular formula of this compound is C6H12F3NO•HCl . This indicates that it contains six carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, one oxygen atom, and one chloride atom .Applications De Recherche Scientifique
Chemical Synthesis and Bioassay Integration
A study by Chiang et al. (2009) discusses the use of a simplified structural core compound butan-1-amine, related to "4-(2,2,2-Trifluoroethoxy)butan-1-amine hydrochloride," in a solution-phase synthesis. This compound was coupled with carboxylic acids to form a minilibrary aimed at screening for cytotoxicity against cancer cells, showcasing its application in drug discovery and bioassay integration (Chiang et al., 2009).
Crystallography
Jebas et al. (2013) synthesized derivatives of butyrate and 1,3-dioxane, involving structural analyses through X-ray diffraction, which provides insights into the structural elucidation of complex molecules, potentially including "this compound" (Jebas et al., 2013).
Materials Science
Yagmur et al. (2013) discussed the synthesis of a centrosymmetric polymer precursor, which has implications for the development of novel materials, including those derived from or related to "this compound." Their work on electrochromic devices showcases the potential of such compounds in creating advanced materials with customizable properties (Yagmur et al., 2013).
Biochemical Applications
Ellman et al. (2002) explored the versatility of N-tert-Butanesulfinyl imines, compounds closely related in functionality to "this compound," for the asymmetric synthesis of amines. This highlights its significance in the biochemical synthesis of chiral compounds, potentially aiding in pharmaceutical developments (Ellman et al., 2002).
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO.ClH/c7-6(8,9)5-11-4-2-1-3-10;/h1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMHLSMBIGUZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



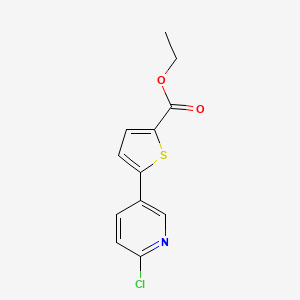
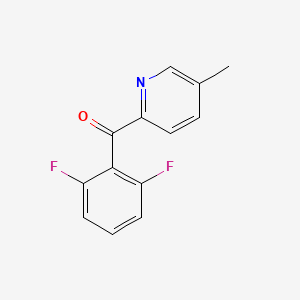



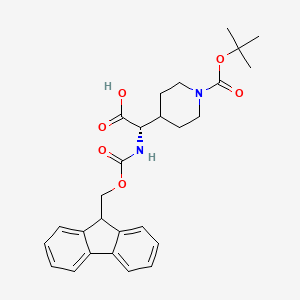

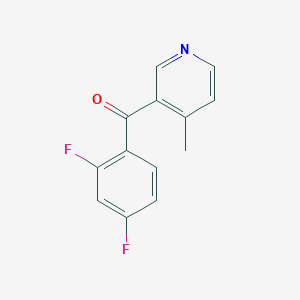
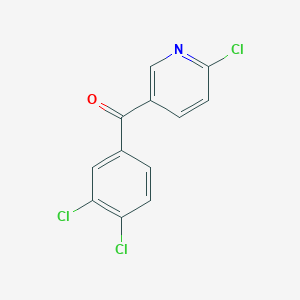
![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)
![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)
![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)
